molecular formula C14H11ClN4O2 B2769307 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034234-81-4

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Cat. No.: B2769307
CAS No.: 2034234-81-4
M. Wt: 302.72
InChI Key: ZUQBZNKYQVBMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group and a pyrazolo[1,5-a]pyrimidine core makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c15-10-1-3-12(4-2-10)21-9-14(20)18-11-7-16-13-5-6-17-19(13)8-11/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQBZNKYQVBMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=CN3C(=CC=N3)N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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